molecular formula C13H15Cl2FN2 B2503857 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride CAS No. 2176069-94-4

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride

Cat. No.: B2503857
CAS No.: 2176069-94-4
M. Wt: 289.18
InChI Key: KNFUZHYVLCMMPM-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride is an organic compound with the molecular formula C13H13FN2·2HCl. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyridinylmethyl group attached to an aniline core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide.

    Catalysts: Palladium catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridinylmethyl group can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methyl-N-(pyridin-2-ylmethyl)aniline
  • 3-fluoro-4-methyl-N-(pyridin-4-ylmethyl)aniline
  • 3-chloro-4-methyl-N-(pyridin-3-ylmethyl)aniline

Uniqueness

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride is unique due to the specific positioning of the fluorine and pyridinylmethyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and stability compared to its chloro and bromo analogs .

Properties

IUPAC Name

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFUZHYVLCMMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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